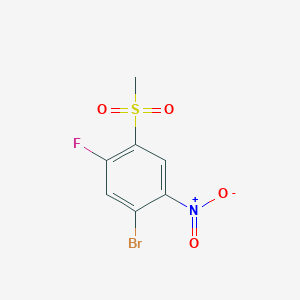

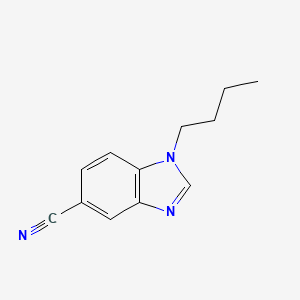

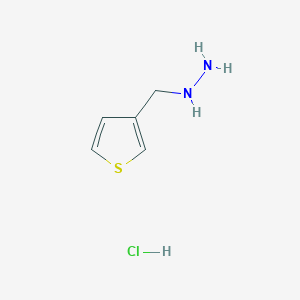

![molecular formula C13H25ClN2O B1379671 {[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride CAS No. 1827825-67-1](/img/structure/B1379671.png)

{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride

Übersicht

Beschreibung

“{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C13H25ClN2O, and it has a molecular weight of 260.8 g/mol.

Molecular Structure Analysis

The molecular structure of “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” can be represented by the InChI string:InChI=1S/C13H24N2O.ClH/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11;/h11-12H,1-10,14H2;1H. Chemical Reactions Analysis

Piperidine derivatives, including “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” include a molecular formula of C13H25ClN2O and a molecular weight of 260.8 g/mol.Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

- Field : Pharmacology and Toxicology .

- Application Summary : Piperidine derivatives have been evaluated for their potential as antimalarial drugs . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .

- Methods : Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay .

- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising alcohol analogues were identified which were more active on the resistant strain (IC 50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC 50 values between 2.51 to 4.43 μg/mL) .

Drug Design and Synthesis

- Field : Organic Chemistry .

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Development of New Psychoactive Substances

- Field : Neuropsychopharmacology .

- Application Summary : Piperidine derivatives have been examined for their potential as new psychoactive substances . These substances are designed to mimic the effects of prohibited drugs while avoiding classification as illegal .

- Methods : The EMCDDA and Europol conducted a joint assessment of the new psychoactive substance N-phenyl-N- [1- (2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl) .

- Results : The joint report was submitted to the Council, the Commission, and the European Medicines Agency .

Synthesis of Biologically Active Piperidines

- Field : Organic Chemistry .

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Production of Natural-Occurring Solenopsins

- Field : Organic Chemistry .

- Application Summary : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . One of the most common in their structure is the piperidine cycle . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- Methods : Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it . Both of them obtained piperidine by reacting piperine with nitric acid .

- Results : Piperidine itself has been obtained from black pepper , from Psilocaulon absimile (Aizoaceae) , and in Petrosimonia monandra .

Synthesis of Pharmaceutical Compounds

- Field : Pharmaceutical Chemistry .

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Zukünftige Richtungen

The topic of “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” has gained significant attention in the scientific community due to its potential applications in various fields of research. The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11;/h11-12H,1-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWORLUVBKXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(CC2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

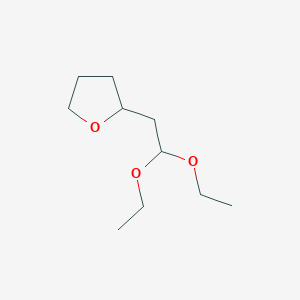

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)

![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)